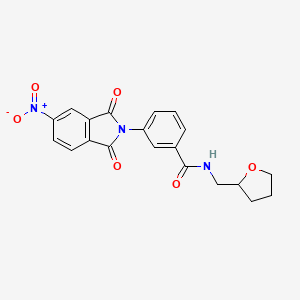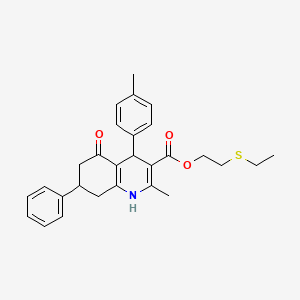![molecular formula C22H25BrN4O3 B5182091 1-(4-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5182091.png)
1-(4-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is a compound that belongs to the class of piperazine derivatives. It is a synthetic compound that has been widely used in scientific research due to its potential therapeutic applications. This compound has been found to have a variety of biological effects and has been studied extensively in vitro and in vivo.
Wissenschaftliche Forschungsanwendungen
1-(4-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been used extensively in scientific research due to its potential therapeutic applications. It has been found to have a variety of biological effects, including anti-inflammatory, antitumor, and antiviral activities. This compound has been studied in vitro and in vivo, and has shown promising results in several preclinical studies.
Wirkmechanismus
The mechanism of action of 1-(4-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine is not fully understood. However, it has been suggested that this compound may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. Additionally, it has been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation and immune responses.
Biochemical and Physiological Effects:
1-(4-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells and induce apoptosis. It has also been found to have antiviral activity against several viruses, including human immunodeficiency virus (HIV) and herpes simplex virus (HSV). In addition, this compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(4-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine in lab experiments is its well-established synthetic method. This compound can be synthesized in high yields using a multi-step process that has been optimized over the years. Additionally, this compound has been extensively studied in vitro and in vivo, and its biological effects have been well-characterized. However, one of the limitations of using this compound in lab experiments is its potential toxicity. This compound has been found to be cytotoxic at high concentrations, which may limit its usefulness in certain assays.
Zukünftige Richtungen
There are several future directions for research on 1-(4-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine. One area of interest is the development of analogs of this compound with improved pharmacological properties. For example, analogs with increased potency or reduced toxicity may be useful in the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to determine the safety and efficacy of this compound in animal models and clinical trials.
Synthesemethoden
The synthesis of 1-(4-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine can be achieved through a multi-step process. The first step involves the reaction of 4-nitro-3-(1-piperidinyl)aniline with 4-bromobenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then reacted with piperazine in the presence of a base to yield the final compound. This synthetic method has been well-established and has been used in several studies to obtain 1-(4-bromobenzoyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine in high yields.
Eigenschaften
IUPAC Name |
(4-bromophenyl)-[4-(4-nitro-3-piperidin-1-ylphenyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25BrN4O3/c23-18-6-4-17(5-7-18)22(28)26-14-12-24(13-15-26)19-8-9-20(27(29)30)21(16-19)25-10-2-1-3-11-25/h4-9,16H,1-3,10-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFPIIQRQGQKKCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=CC(=C2)N3CCN(CC3)C(=O)C4=CC=C(C=C4)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25BrN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromophenyl){4-[4-nitro-3-(piperidin-1-yl)phenyl]piperazin-1-yl}methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-methoxy-N-(2-(4-methoxyphenyl)-1-{[(4-methoxyphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B5182032.png)
![N-allyl-4-{[(5-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl}benzamide](/img/structure/B5182039.png)
![4-({1-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine](/img/structure/B5182045.png)
![N-[1-(2-methoxyphenyl)-1H-benzimidazol-5-yl]-4-methyl-1-phthalazinamine](/img/structure/B5182051.png)

![N-[3-(dimethylamino)propyl]-3-(1-piperidinylsulfonyl)benzamide](/img/structure/B5182061.png)
![N~1~-{2-[(3,4-dichlorobenzyl)thio]ethyl}-N~2~-(4-methoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5182065.png)
![2-[(2-furylmethyl)amino]-2-oxoethyl {[9-(2-phenylethyl)-9H-carbazol-2-yl]thio}acetate](/img/structure/B5182079.png)
![1-[1-(4-butoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-4-piperidinecarboxamide](/img/structure/B5182080.png)
![N-[2-(tert-butylthio)ethyl]-4-nitrobenzamide](/img/structure/B5182086.png)
![4-bromo-N-[2-(tert-butylthio)ethyl]benzamide](/img/structure/B5182094.png)
![2-ethyl-3-(4-fluorophenyl)-7-[5-(methylthio)-4H-1,2,4-triazol-3-yl]pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5182101.png)
![N-({[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-bromobenzamide](/img/structure/B5182107.png)